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molecular formula C15H16O2 B8311413 1-(3-Phenoxyphenyl)-1-propanol

1-(3-Phenoxyphenyl)-1-propanol

Cat. No. B8311413
M. Wt: 228.29 g/mol
InChI Key: LVVBLLMTTSITEE-UHFFFAOYSA-N
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Patent
US04542237

Procedure details

A mixture of 25.1 g of 3-phenoxybenzaldehyde in 23 ml of an anhydrous tetrahydrofuran is added dropwise to 60 ml of 3-N-ethylmagnesium bromide in ethyl ether, cooled in an ice bath under a nitrogen atmosphere, over a period of about 1 1/2 hours. The reaction mixture is stirred overnight and warmed to room temperature, after which time it is poured over ice containing 12 ml of acetic acid. The organic and aqueous phases are separated and the aqueous phases extracted twice with ethyl ether. The ethereal extracts are combined and washed with a solution prepared from 3 g of sodium carbonate and 40 ml of water. The aqueous wash layers are extracted further with ethyl ether and the combined ethereal extracts are dried over anhydrous sodium sulfate and filtered. The ether is removed under reduced pressure to yield 29.45 g of 1-(3-phenoxyphenyl)propan-1-ol.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-N-ethylmagnesium bromide
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](O)(=O)[CH3:17]>O1CCCC1.C(OCC)C>[O:1]([C:8]1[CH:9]=[C:10]([CH:11]([OH:12])[CH2:16][CH3:17])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-N-ethylmagnesium bromide
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
ice
Quantity
12 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under a nitrogen atmosphere, over a period of about 1 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases extracted twice with ethyl ether
WASH
Type
WASH
Details
washed with a solution
CUSTOM
Type
CUSTOM
Details
prepared from 3 g of sodium carbonate and 40 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous wash layers are extracted further with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethereal extracts are dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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